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Introduction

CBP-1018 is a first-in-class bi-ligand-drug conjugate (BLDC) that targets both Prostate-Specific
Membrane Antigen (PSMA) and Folate Receptor alpha (FRa), two clinically validated cancer
targets.[1][2][3] This dual-targeting strategy is designed to enhance tumor specificity and
uptake. CBP-1018 consists of ligands for PSMA and FRa, a cleavable linker, and the cytotoxic
payload, monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor.[2][4]
Understanding the pharmacokinetic (PK) properties of CBP-1018 and its released payload,
MMAE, is critical for its clinical development, informing dosing schedules, and ensuring safety
and efficacy.

These application notes provide detailed protocols for key assays used to measure the
pharmacokinetic properties of CBP-1018, present available quantitative data, and illustrate the
proposed mechanism of action and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of
CBP-1018 and MMAE

The following table summarizes the pharmacokinetic parameters of CBP-1018 and free MMAE
observed in a Phase I clinical trial in patients with advanced solid tumors following intravenous
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administration.[1] It is noted that the plasma exposure (Cmax and AUC) of CBP-1018 and
MMAE increased with escalating doses.[1]

Dose Cmax AUCO-t
Analyte t1/2 (h) Tmax (h)
(mgl/kg) (ng/mL) (h*ng/mL)
~ end of
CBP-1018 0.06 (n=3) 82.6 £ 28.3 97.1 £43.2 0.54 -1.15 ] )
infusion
Free MMAE 0.06 (n=3) - - 38.27 - 57.27 ~2

Data presented as mean + standard deviation where available. t1/2 and Tmax ranges are
based on observations across different dose cohorts in the phase 1 study. Cmax and AUC for
free MMAE at the 0.06 mg/kg dose were not explicitly provided in the referenced materials.

Experimental Protocols
Quantification of CBP-1018 and Free MMAE in Human
Plasma by LC-MS/MS

This protocol outlines the bioanalytical method for the simultaneous quantification of the intact
bi-ligand-drug conjugate, CBP-1018, and its released cytotoxic payload, MMAE, in human
plasma.

Principle:

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method is employed to quantify CBP-1018 and MMAE. Due to the different physicochemical
properties of the large peptide conjugate (CBP-1018) and the small molecule payload (MMAE),
differential sample preparation techniques are utilized prior to LC-MS/MS analysis.

Materials and Reagents:
e Human plasma (with anticoagulant, e.g., K2EDTA)
o CBP-1018 reference standard

o MMAE reference standard
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« Internal standards (IS) for CBP-1018 (e.g., a stable isotope-labeled version) and MMAE
(e.g., MMAF or a stable isotope-labeled MMAE)

e Protease inhibitor cocktail (e.g., cOmplete™)

o Acetonitrile (ACN), HPLC grade

e Methanol (MeOH), HPLC grade

e Formic acid (FA), LC-MS grade

e Water, LC-MS grade

o Ethyl acetate, HPLC grade

o Ammonium hydroxide

e Solid-phase extraction (SPE) cartridges or plates (e.g., Oasis MCX)
e Protein precipitation plates

e LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Handling and Stabilization:

To prevent the in vitro degradation of the cleavable linker in CBP-1018 by plasma proteases, it
is crucial to add a protease inhibitor to the blood collection tubes and the resulting plasma
samples. Samples should be processed promptly and stored at -80°C.

Protocol Steps:
A. Quantification of Intact CBP-1018 (Protein Precipitation):
e Sample Preparation:

o Thaw plasma samples on ice.

o In a 96-well protein precipitation plate, add 50 uL of plasma sample.
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[e]

Add 10 pL of CBP-1018 internal standard solution.

o

Add 200 pL of cold acetonitrile containing 1% formic acid to precipitate plasma proteins.

[¢]

Mix thoroughly and incubate at 4°C for 20 minutes.

[¢]

Centrifuge the plate at 4000 rpm for 10 minutes.

e LC-MS/MS Analysis:

o Transfer the supernatant to a new 96-well plate.

o Inject an appropriate volume (e.g., 10 pL) onto the LC-MS/MS system.

o LC Conditions (Example):

Column: C18 or similar reversed-phase column suitable for large peptides.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A suitable gradient to elute and resolve CBP-1018.

o MS/MS Conditions (Example):

» |onization Mode: Positive Electrospray lonization (ESI+).

» Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions
specific for CBP-1018 and its internal standard.

B. Quantification of Free MMAE (Liquid-Liquid Extraction or SPE):

o Sample Preparation (Liquid-Liquid Extraction):

o To 100 pL of plasma sample, add 10 pL of MMAE internal standard solution.

o Add a basifying agent (e.g., ammonium hydroxide) to adjust the pH.
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[e]

Add 500 pL of ethyl acetate and vortex vigorously for 5 minutes.

o

Centrifuge at 4000 rpm for 10 minutes.

[¢]

Transfer the organic layer to a new tube and evaporate to dryness under a stream of
nitrogen.

[¢]

Reconstitute the residue in 100 pL of mobile phase A.

e LC-MS/MS Analysis:
o Inject an appropriate volume (e.g., 5 yuL) onto the LC-MS/MS system.

o LC Conditions (Example):

Column: C18 or similar reversed-phase column for small molecules.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A suitable gradient for the elution and separation of MMAE.
o MS/MS Conditions (Example):
» |onization Mode: Positive Electrospray lonization (ESI+).

» Detection: MRM of precursor-to-product ion transitions specific for MMAE and its
internal standard.

Method Validation:

The bioanalytical method should be validated according to regulatory guidelines, assessing
linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

In Vitro Plasma Stability Assay

Principle:
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This assay evaluates the stability of CBP-1018 in plasma over time by incubating the drug in
plasma at 37°C and measuring the concentration of the intact drug at various time points. This
helps to understand the rate of drug degradation and payload release in a physiological
environment.

Protocol Steps:

* Incubation:
o Thaw human plasma at 37°C.
o Spike CBP-1018 into the plasma to a final concentration (e.g., 10 pg/mL).
o Incubate the plasma sample at 37°C.

e Time-Point Sampling:

o At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated
plasma.

o Immediately add a protease inhibitor and store the aliquots at -80°C until analysis.
e Analysis:

o Quantify the concentration of intact CBP-1018 in each time-point sample using the
validated LC-MS/MS method described in Protocol 1A.

o Data Analysis:
o Plot the concentration of CBP-1018 versus time.

o Calculate the in vitro half-life (t1/2) of CBP-1018 in plasma.

Visualizations
CBP-1018 Mechanism of Action
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Caption: Mechanism of action of CBP-1018.
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Caption: Workflow for pharmacokinetic analysis of CBP-1018.
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Caption: Conceptual signaling pathways affected by CBP-1018.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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